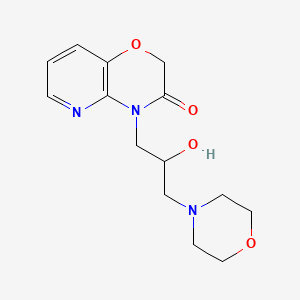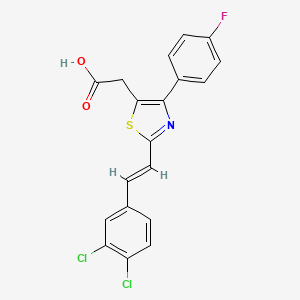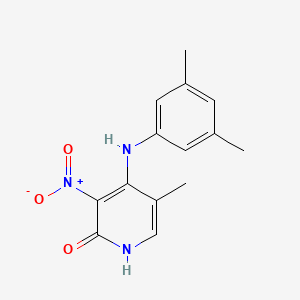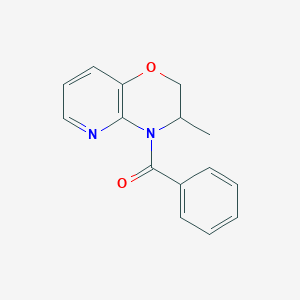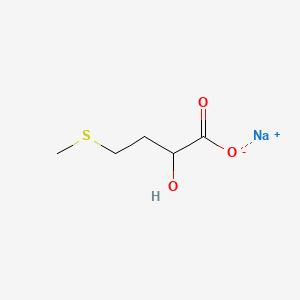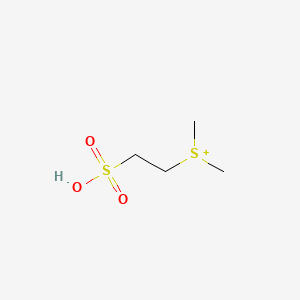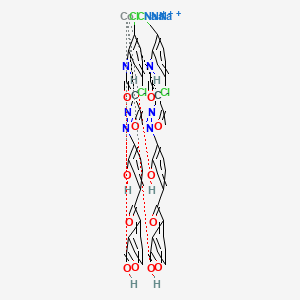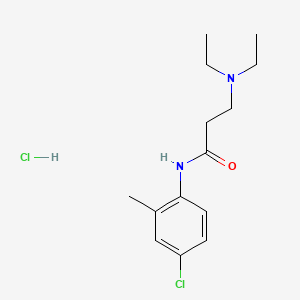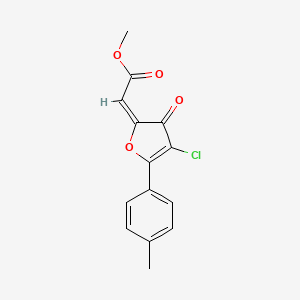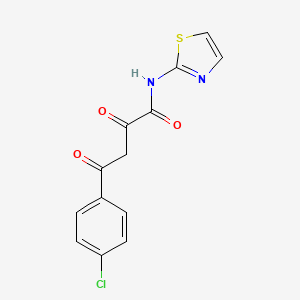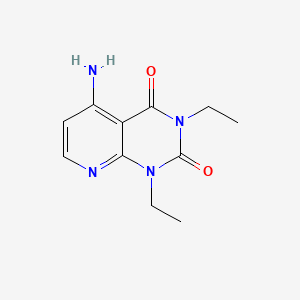
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and urea. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- has been studied for various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives
- Other pyridopyrimidine compounds
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
112734-87-9 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-3-14-9-8(7(12)5-6-13-9)10(16)15(4-2)11(14)17/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
IZDBQAXCNBOTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=CC(=C2C(=O)N(C1=O)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



